molecular formula C19H26FN3O4S B11330126 1-({1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide

1-({1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide

Cat. No.: B11330126
M. Wt: 411.5 g/mol
InChI Key: YAYACJJZDKXRAA-UHFFFAOYSA-N
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Description

1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

The synthesis of 1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes may involve:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.

    Step 3: Addition of the methanesulfonyl group using sulfonylation reactions.

    Step 4: Coupling of the piperidine-4-carbonyl and piperidine-4-carboxamide moieties through amide bond formation.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.

Scientific Research Applications

1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperidine-4-carboxamide can be compared with similar compounds, such as:

    1-(4-Fluorophenyl)-4-{1-[(4-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl-containing compound with different substituents and reactivity.

Properties

Molecular Formula

C19H26FN3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

1-[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H26FN3O4S/c20-17-3-1-14(2-4-17)13-28(26,27)23-11-7-16(8-12-23)19(25)22-9-5-15(6-10-22)18(21)24/h1-4,15-16H,5-13H2,(H2,21,24)

InChI Key

YAYACJJZDKXRAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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